![molecular formula C11H13NO B12313358 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is a complex organic compound with the molecular formula C₁₁H₁₃NO It is characterized by a tricyclic structure that includes an oxygen and nitrogen atom within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign approach involves tandem C–N and C–O bond formation reactions. Starting materials such as renewable levulinic acid are used, and the reaction conditions are optimized to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of renewable starting materials and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the tricyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the tricyclic structure.
Applications De Recherche Scientifique
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxa-4-azatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),9,11-tetraene: This compound has a similar tricyclic structure but differs in the positioning of double bonds.
8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid: Another related compound with additional nitrogen atoms and a carboxylic acid group.
Uniqueness
8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2 |
Clé InChI |
FJCAHIFUCPXKCU-UHFFFAOYSA-N |
SMILES canonique |
C1C2COC3=CC=CC=C3C2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)
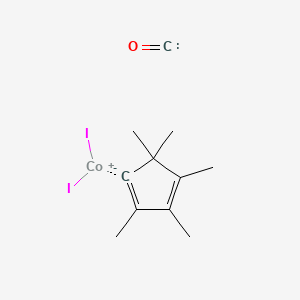
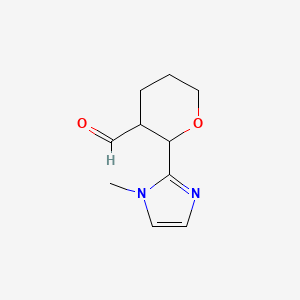
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
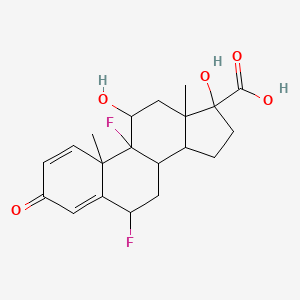
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
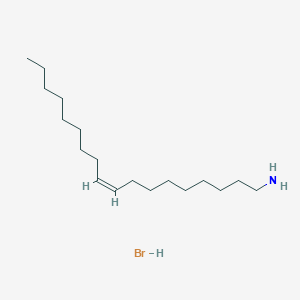
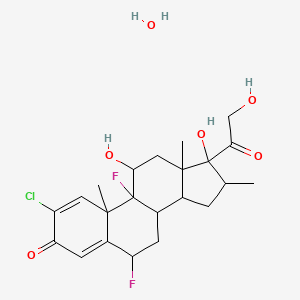
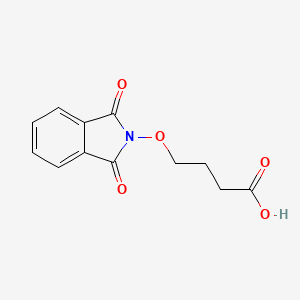
![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)

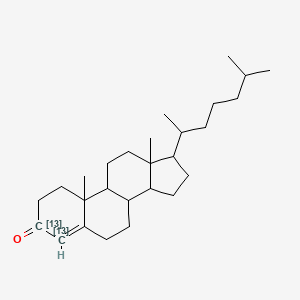
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
